molecular formula C9H10N2O3 B14721183 Ethyl nitroso(phenyl)carbamate CAS No. 6936-51-2

Ethyl nitroso(phenyl)carbamate

Cat. No.: B14721183
CAS No.: 6936-51-2
M. Wt: 194.19 g/mol
InChI Key: SOCICUCJTHKVFE-UHFFFAOYSA-N
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Description

Ethyl nitroso(phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is particularly notable for its unique chemical structure, which includes a nitroso group attached to a phenyl ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl nitroso(phenyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents. One common method is the reaction of ethyl carbamate with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl nitroso(phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Ethyl nitro(phenyl)carbamate.

    Reduction: Ethyl amino(phenyl)carbamate.

    Substitution: this compound derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Ethyl nitroso(phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and as a precursor for other functionalized carbamates.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl nitroso(phenyl)carbamate involves its interaction with various molecular targets. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Ethyl carbamate: Lacks the nitroso group and has different reactivity and applications.

    Phenyl carbamate: Similar structure but without the nitroso group, leading to different chemical and biological properties.

    Nitroso(phenyl)carbamate: Similar but without the ethyl group, affecting its solubility and reactivity.

Uniqueness: Ethyl nitroso(phenyl)carbamate is unique due to the presence of both the ethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

6936-51-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl N-nitroso-N-phenylcarbamate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

SOCICUCJTHKVFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)N=O

Origin of Product

United States

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